6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is a derivative of phenylhydrazine and is characterized by the presence of a nitrophenyl group and an octyl chain attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one typically involves the condensation of 2-nitrophenylhydrazine with an appropriate cyclohexadienone derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction conditions may vary depending on the specific synthetic route chosen, but common conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to various substituted hydrazinylidene derivatives .
Scientific Research Applications
6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the formation of biofilms by Staphylococcus aureus, which is mediated through the inhibition of sortase A transpeptidase. This enzyme is crucial for the anchoring of surface proteins to the bacterial cell wall, and its inhibition disrupts biofilm formation .
Comparison with Similar Compounds
Similar Compounds
2-(2-Nitrophenyl)hydrazine: A precursor in the synthesis of the target compound.
4-Octylphenol: Shares the octyl chain but lacks the hydrazinylidene and nitrophenyl groups.
Cinnoline Derivatives: Structurally related compounds with similar biological activities.
Uniqueness
6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit biofilm formation sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
CAS No. |
144280-20-6 |
---|---|
Molecular Formula |
C20H25N3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)diazenyl]-4-octylphenol |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-4-5-6-7-10-16-13-14-20(24)18(15-16)22-21-17-11-8-9-12-19(17)23(25)26/h8-9,11-15,24H,2-7,10H2,1H3 |
InChI Key |
ZRDDPKPUFHRKPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.